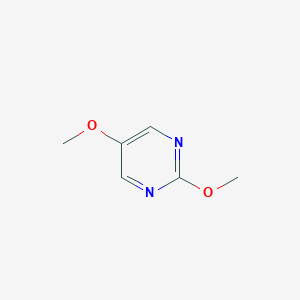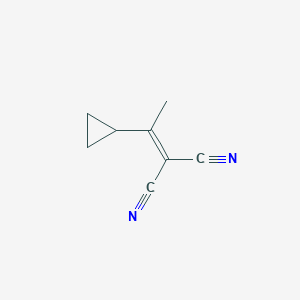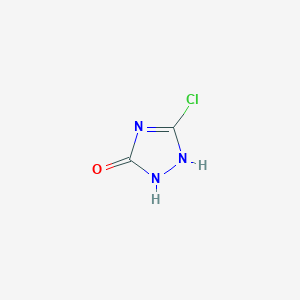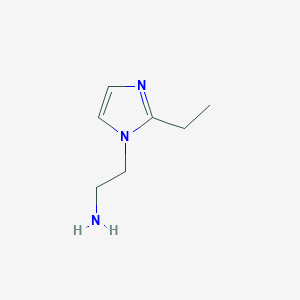
2,5-Dimethoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxypyrimidine is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in water and organic solvents. This compound is widely used in the pharmaceutical industry as a building block for the synthesis of various drugs.
Scientific Research Applications
2,5-Dimethoxypyrimidine has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of various drugs, such as antiviral, antifungal, and anticancer agents. It has also been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science.
Mechanism Of Action
The mechanism of action of 2,5-Dimethoxypyrimidine is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as DNA polymerase and RNA polymerase. This inhibition results in the disruption of cellular processes and ultimately leads to cell death.
Biochemical And Physiological Effects
2,5-Dimethoxypyrimidine has been shown to have various biochemical and physiological effects. It has been reported to have antiviral, antifungal, and anticancer activities. It has also been shown to have antioxidant and anti-inflammatory properties. In addition, it has been reported to have neuroprotective effects and to improve cognitive function.
Advantages And Limitations For Lab Experiments
2,5-Dimethoxypyrimidine has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and easy to handle. However, it has some limitations, such as its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the research of 2,5-Dimethoxypyrimidine. One area of interest is the development of new drugs based on this compound. Another area of interest is the synthesis of new metal complexes using 2,5-Dimethoxypyrimidine as a ligand. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications. Finally, the toxicity of this compound needs to be thoroughly investigated to ensure its safe use in various applications.
Conclusion:
In conclusion, 2,5-Dimethoxypyrimidine is a heterocyclic compound that has potential applications in various fields, including the pharmaceutical industry, catalysis, and material science. Its synthesis method is relatively simple, and it has several advantages for lab experiments. However, its mechanism of action and toxicity need to be further investigated to fully understand its potential applications.
Synthesis Methods
The synthesis of 2,5-Dimethoxypyrimidine involves the reaction of 2,5-diaminopyrimidine with methanol in the presence of a catalyst. This reaction results in the formation of 2,5-Dimethoxypyrimidine. The yield of this reaction can be improved by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration.
properties
CAS RN |
16290-94-1 |
|---|---|
Product Name |
2,5-Dimethoxypyrimidine |
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2,5-dimethoxypyrimidine |
InChI |
InChI=1S/C6H8N2O2/c1-9-5-3-7-6(10-2)8-4-5/h3-4H,1-2H3 |
InChI Key |
JCDHBXYIWAUNSH-UHFFFAOYSA-N |
SMILES |
COC1=CN=C(N=C1)OC |
Canonical SMILES |
COC1=CN=C(N=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[5-(4-methoxycarbonylphenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B170924.png)


![Methyl [3,3'-bipyridine]-5-carboxylate](/img/structure/B170931.png)

![(4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B170937.png)
![1-[2-(4-Methoxy-phenoxy)-ethyl]-piperazine](/img/structure/B170940.png)


![3-(4-Bromophenyl)benzo[c]isoxazole](/img/structure/B170960.png)



